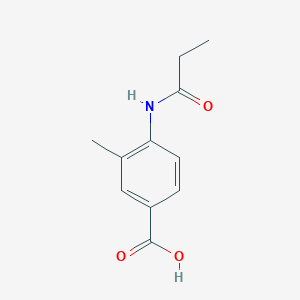

3-Methyl-4-(propanoylamino)benzoic acid

Description

3-Methyl-4-(propanoylamino)benzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a propanoylamino (propionamide) substituent at the 4-position of the aromatic ring. For example, acylation reactions using propionic anhydride or activated esters under basic conditions (e.g., NaHCO₃ in THF-H₂O) could introduce the propanoylamino group . The methyl substituent may be introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies.

The compound’s physicochemical properties can be inferred from structural analogs:

- Acidity: The carboxylic acid group (pKa ~2-3) dominates its acidity, while the propanoylamino group (weakly basic due to the amide) may slightly modulate solubility in aqueous media.

Properties

CAS No. |

167626-99-5 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

3-methyl-4-(propanoylamino)benzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-3-10(13)12-9-5-4-8(11(14)15)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |

InChI Key |

YDLCEWPUYZXKCG-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=C(C=C1)C(=O)O)C |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)C(=O)O)C |

Synonyms |

Benzoic acid, 3-methyl-4-[(1-oxopropyl)amino]- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs from the provided evidence, highlighting differences in substituents, synthesis, and properties:

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The propanoylamino group in the target compound is weakly electron-withdrawing due to the amide’s resonance effects, contrasting with the strong electron-withdrawing trifluoroethoxy (-OCH₂CF₃) and sulfonyl (-SO₂) groups in 9a and 9b . Methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups in 4i and DMABE are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution .

- Impact on Absorption Properties: DMABE exhibits electric field-dependent absorption shifts, with stronger fields increasing absorption energy . The target compound’s propanoylamino group may similarly influence its electronic transitions, though experimental data are lacking.

Solubility and Ionic Character :

Theoretical Insights

- Computational Studies : The triazolone derivative in was analyzed using B3LYP and HF methods with 6-31G(d,p) and 6-311G(d,p) basis sets, revealing Mulliken charge distributions that highlight electron-deficient regions at the triazolone ring . Similar calculations for the target compound could predict reactive sites for electrophilic or nucleophilic attacks.

Research Findings and Key Observations

Electric Field Effects: Applied electric fields significantly alter absorption profiles in dimethylamino-substituted esters (e.g., DMABE), suggesting that the target compound’s electronic structure may also respond to external fields, though this requires validation .

Thermal Stability : The high melting point of 4i (217.5–220°C) indicates strong intermolecular interactions (e.g., hydrogen bonding) due to its triazine and carboxylic acid groups . The target compound’s thermal stability may be lower, given the absence of rigid heterocycles.

Preparation Methods

Iron-Powder-Mediated Nitro Reduction

In a reflux apparatus, 3-methyl-4-nitrobenzoic acid undergoes reduction using iron powder (Fe⁰) in the presence of a proton acid (e.g., acetic acid) and a quaternary phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). The reaction proceeds at 85–110°C for 2–6 hours, yielding 4-amino-3-methylbenzoic acid with a molar yield of 79.2–90.1%. Post-reaction workup involves cooling, sodium carbonate neutralization, activated carbon decolorization, and recrystallization from aqueous ethanol. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm product purity (>99%).

Key Parameters

Catalytic Hydrogenation with Palladium on Carbon

An alternative method employs hydrogen gas (H₂) and palladium on activated charcoal (Pd/C) in methanol at 60°C under 5250.53 Torr pressure. This approach achieves a 96.1% yield of 4-amino-3-methylbenzoic acid within 10 hours. The catalyst is filtered post-reaction, and the solvent is removed under reduced pressure to isolate the product.

Advantages Over Iron Reduction

Comparative Analysis of Methodologies

Challenges and Optimizations

Nitro Reduction Side Reactions

Iron-mediated reduction may produce trace impurities due to incomplete reduction or over-reduction. Catalytic hydrogenation circumvents this but requires specialized equipment.

Acylation Selectivity

Competing O-acylation of the carboxylic acid group is mitigated by using stoichiometric base to deprotonate the amino group preferentially.

Industrial Scalability

The iron-powder method is cost-effective for large-scale production, while catalytic hydrogenation offers higher yields but incurs Pd/C costs. Acylation protocols are readily scalable using continuous-flow reactors to enhance safety and efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.